molecular formula C10H9Cl2FO2 B1410172 Ethyl 2,4-dichloro-5-fluorophenylacetate CAS No. 1803777-36-7

Ethyl 2,4-dichloro-5-fluorophenylacetate

Cat. No.: B1410172
CAS No.: 1803777-36-7
M. Wt: 251.08 g/mol
InChI Key: JRWPAGGMIJQLJS-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-fluorophenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of ethyl, dichloro, and fluorine substituents on a phenylacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dichloro-5-fluorophenylacetate typically involves the esterification of 2,4-dichloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

    Nucleophilic substitution: Substituted phenylacetates with various functional groups.

    Hydrolysis: 2,4-dichloro-5-fluorophenylacetic acid and ethanol.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Ethyl 2,4-dichloro-5-fluorophenylacetate has diverse applications in scientific research, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: The compound is employed in the development of herbicides and pesticides.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-fluorophenylacetate depends on its specific application. In pharmaceuticals, it may act as a precursor to active compounds that interact with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dichlorophenylacetate: Lacks the fluorine substituent, which may affect its reactivity and applications.

    Ethyl 2,4-difluorophenylacetate: Contains two fluorine atoms instead of chlorine, leading to different chemical properties.

    Ethyl 2,5-dichloro-4-fluorophenylacetate: The position of the substituents is altered, which can influence the compound’s behavior in reactions.

Uniqueness

Ethyl 2,4-dichloro-5-fluorophenylacetate is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring. This arrangement can result in distinct chemical properties and reactivity patterns, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWPAGGMIJQLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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